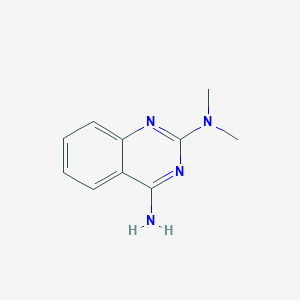
Cyclohexylidene(phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylidene(phenyl)acetic acid (CPAA) is a chemical compound that has been studied for its potential use in the pharmaceutical industry. It is a derivative of phenylacetic acid, which is a common precursor in the synthesis of many drugs. CPAA has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of Cyclohexylidene(phenyl)acetic acid is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Cyclohexylidene(phenyl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, Cyclohexylidene(phenyl)acetic acid has been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of inflammation and metabolism.
Biochemische Und Physiologische Effekte
Cyclohexylidene(phenyl)acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inhibit platelet aggregation. Cyclohexylidene(phenyl)acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclohexylidene(phenyl)acetic acid is its relatively simple synthesis method and high yield. Cyclohexylidene(phenyl)acetic acid is also stable under a wide range of conditions, making it easy to handle in the laboratory. One limitation of Cyclohexylidene(phenyl)acetic acid is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of Cyclohexylidene(phenyl)acetic acid and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on Cyclohexylidene(phenyl)acetic acid. One area of interest is the development of new drugs based on Cyclohexylidene(phenyl)acetic acid. Cyclohexylidene(phenyl)acetic acid derivatives could be synthesized and tested for their efficacy and safety in treating various diseases. Another area of interest is the study of the mechanism of action of Cyclohexylidene(phenyl)acetic acid. Further research could help to elucidate the exact molecular targets of Cyclohexylidene(phenyl)acetic acid and its downstream effects. Finally, more research is needed to fully understand the potential side effects of Cyclohexylidene(phenyl)acetic acid and its long-term safety profile.
Synthesemethoden
Cyclohexylidene(phenyl)acetic acid can be synthesized by reacting cyclohexylideneacetonitrile with phenylacetic acid in the presence of a strong acid catalyst. The reaction proceeds through an intermediate imine, which is then hydrolyzed to form Cyclohexylidene(phenyl)acetic acid. This method has been optimized to produce high yields of Cyclohexylidene(phenyl)acetic acid with high purity.
Wissenschaftliche Forschungsanwendungen
Cyclohexylidene(phenyl)acetic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. Cyclohexylidene(phenyl)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
Cyclohexylidene(phenyl)acetic acid |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-cyclohexylidene-2-phenylacetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) |
InChI-Schlüssel |
IYRMGELFNCXYBQ-UHFFFAOYSA-N |
SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
Kanonische SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
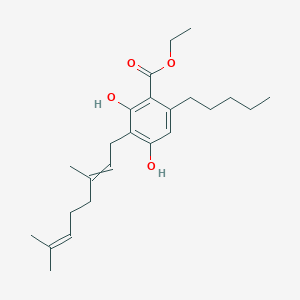
![[3.2.1]Propellane](/img/structure/B231374.png)
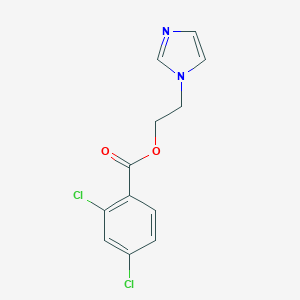
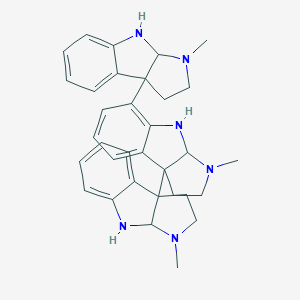
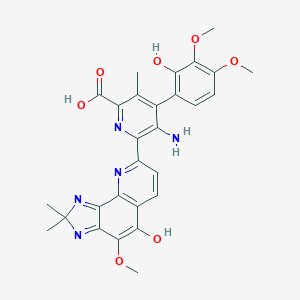






![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
